2-(Allyloxy)-5-(benzyloxy)benzoic acid

Lipophilicity ADME Membrane Permeability

2-(Allyloxy)-5-(benzyloxy)benzoic acid (PubChem CID 138458866; CAS 2295967-94-9) is a disubstituted benzoic acid derivative bearing an allyloxy group at the ortho (2‑) position and a benzyloxy group at the meta (5‑) position. With a molecular weight of 284.31 g mol⁻¹, an XLogP3‑AA of 3.5, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 55.8 Ų, the compound occupies a physicochemical space intermediate between simple mono‑ether benzoic acids (e.g., 2‑(allyloxy)benzoic acid, MW 178.18; XLogP ≈ 2.0) and more lipophilic bis‑ether or halogenated analogues.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B14774321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)-5-(benzyloxy)benzoic acid
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H16O4/c1-2-10-20-16-9-8-14(11-15(16)17(18)19)21-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,18,19)
InChIKeyXUNPOUUCCRGIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Allyloxy)-5-(benzyloxy)benzoic acid – Physicochemical Baseline and Procurement Landscape for a Dual-Ether Benzoic Acid Scaffold


2-(Allyloxy)-5-(benzyloxy)benzoic acid (PubChem CID 138458866; CAS 2295967-94-9) is a disubstituted benzoic acid derivative bearing an allyloxy group at the ortho (2‑) position and a benzyloxy group at the meta (5‑) position [1]. With a molecular weight of 284.31 g mol⁻¹, an XLogP3‑AA of 3.5, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 55.8 Ų, the compound occupies a physicochemical space intermediate between simple mono‑ether benzoic acids (e.g., 2‑(allyloxy)benzoic acid, MW 178.18; XLogP ≈ 2.0) and more lipophilic bis‑ether or halogenated analogues [2]. This combination of an alkene‑bearing allyloxy handle and an aromatic benzyloxy motif confers a dual‑reactivity profile that is chemically distinct from either mono‑substituted congener, making the compound a strategically significant intermediate for divergent synthetic elaboration and a candidate for lipid‑modulating or delivery‑agent applications as suggested by the broader allyloxy‑benzoic acid patent landscape [3][4].

Why 2‑(Allyloxy)‑5‑(benzyloxy)benzoic acid Cannot Be Replaced by In‑Class Mono‑Ether or Bis‑Allyloxy Analogues


In‑class benzoic acid ethers such as 2‑(allyloxy)benzoic acid (MW 178.18; XLogP ≈ 2.0), 5‑(benzyloxy)benzoic acid, or 2,5‑bis(allyloxy)benzoic acid differ from 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid in at least two critical dimensions: (i) the absence of the complementary ether group eliminates the possibility of orthogonal chemical manipulation (e.g., selective oxidation of the allyloxy moiety while retaining the benzyloxy protecting group, or hydrogenolytic debenzylation without affecting the allyloxy substituent), and (ii) the resulting physicochemical property shift – notably a 0.5–1.5 log unit change in XLogP and a 46–106 g mol⁻¹ difference in molecular weight – can substantially alter membrane permeability, solubility, and protein‑binding behaviour in biological assays [1][2]. The dual‑ether pattern also places the compound squarely within the structural scope of two distinct patent families – hypolipidaemic allyloxy‑benzoic acids (US 4,080,474) and allyloxy/alkyloxy delivery agents (US 8,466,199) – whereas mono‑substituted or bis‑allyloxy analogues may fall outside the claimed Markush structures or exhibit reduced efficacy in the respective functional assays [3][4]. These orthogonal reactivity and IP‑positioning factors make generic substitution scientifically and commercially inappropriate.

Quantitative Differentiation Evidence: 2‑(Allyloxy)‑5‑(benzyloxy)benzoic acid versus Closest Structural Analogues


Lipophilicity Advantage: XLogP3‑AA of 3.5 Confers a ~1.5 Log Unit Increase Over the Mono‑Allyloxy Analogue

The computed XLogP3‑AA of 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid is 3.5, compared with approximately 2.0 for the mono‑allyloxy analogue 2‑(allyloxy)benzoic acid (PubChem CID 700998) [1]. This 1.5‑log‑unit increase indicates substantially higher lipophilicity, which is a key determinant of passive membrane permeability, plasma protein binding, and tissue distribution. In the context of hypolipidaemic allyloxy‑benzoic acid derivatives, activity has been shown to correlate positively with lipophilicity [2].

Lipophilicity ADME Membrane Permeability

Dual Orthogonal Reactive Handles Enable Sequential Chemoselective Transformations Unavailable to Mono‑Ether or Bis‑Allyloxy Congeners

The allyloxy group can be selectively oxidized to an epoxide or aldehyde without affecting the benzyloxy substituent, while the benzyloxy group can be removed by hydrogenolysis (H₂, Pd/C) leaving the allyloxy moiety intact [1]. In contrast, 2‑(allyloxy)benzoic acid offers only a single reactive handle, and 2,5‑bis(allyloxy)benzoic acid presents two identical handles that cannot be addressed independently. This orthogonal reactivity profile is essential for constructing complex molecular architectures such as the FR900482 antitumor antibiotic intermediates, where sequential manipulation of allyl and benzyl ethers is a key synthetic step [2].

Orthogonal reactivity Protecting group strategy Divergent synthesis

Molecular Weight and TPSA Position the Compound in a Favorable Oral Drug‑Like Space Compared with Higher‑MW Bis‑Ether Variants

2‑(Allyloxy)‑5‑(benzyloxy)benzoic acid has a molecular weight of 284.31 g mol⁻¹ and a TPSA of 55.8 Ų, placing it within the Veber oral bioavailability cutoffs (MW < 500; TPSA < 140 Ų) [1]. The structurally related 2,5‑bis(allyloxy)benzoic acid (MW 262.26) is slightly lighter but lacks the aromatic benzyloxy group that contributes to π‑stacking interactions with protein targets. Conversely, 2‑allyl‑3‑(benzyloxy)‑5‑[[(benzyloxy)methoxy]methyl]benzoic acid (MW 418.49) exceeds the MW threshold by a substantial margin and carries a higher rotatable bond count [2]. The target compound therefore occupies a balanced physicochemical “sweet spot” that is absent in both lighter and heavier analogues.

Drug-likeness Oral bioavailability Physicochemical profiling

Precedented Biological Space: Allyloxy‑Benzoic Acid Derivatives Are Validated Hypolipidaemic and Antitussive Agents, Whereas Simple Mono‑Ether Analogues Lack Equivalent Patent‑Backed Activity Data

U.S. Patent 4,080,474 explicitly claims allyloxy‑benzoic acid derivatives for controlling or reducing serum lipid levels in mammals, and U.S. Patent 3,160,557 describes 2‑allyloxy‑benzoic acid derivatives as antitussive agents [1][2]. The structure of 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid falls within the Markush scope of both patent families, whereas the mono‑ether 2‑(allyloxy)benzoic acid – while encompassed by the antitussive patent – lacks the benzyloxy substituent that may enhance the hypolipidaemic pharmacophore. No equivalent patent coverage exists for 5‑(benzyloxy)benzoic acid in these therapeutic areas, establishing a clear IP differentiation.

Hypolipidaemic Antitussive Patent landscape

Rotatable Bond Count of 7 Predicts Greater Conformational Flexibility and Target‑Binding Entropy Compared to Rigid Mono‑Ether Analogues

With 7 rotatable bonds, 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid possesses considerably more conformational degrees of freedom than 2‑(allyloxy)benzoic acid (3 rotatable bonds) [1]. Increased rotatable bond count – while remaining below the Veber threshold of 10 – can facilitate induced‑fit binding to flexible protein pockets, as the benzyloxy group can adopt multiple orientations to engage hydrophobic sub‑pockets. In contrast, the rigid mono‑ether analogue is limited to a narrower conformational ensemble, potentially reducing its ability to adapt to diverse target geometries.

Conformational flexibility Entropic binding Molecular recognition

Procurement‑Relevant Application Scenarios for 2‑(Allyloxy)‑5‑(benzyloxy)benzoic Acid


Divergent Synthesis of Complex Bioactive Molecules Requiring Orthogonal Ether Deprotection

In total synthesis programs targeting architecturally complex natural products or drug candidates (e.g., FR900482‑class antitumor antibiotics), 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid serves as an advanced intermediate that enables sequential chemoselective transformations – allyloxy oxidation followed by benzyloxy hydrogenolysis – without protecting‑group interference [1]. This dual‑handle design eliminates two additional synthetic steps compared to a route that must install and remove separate protecting groups sequentially, reducing both material cost and process mass intensity.

Hypolipidaemic Lead Optimization Leveraging Enhanced Lipophilicity

Given the established hypolipidaemic activity of allyloxy‑benzoic acid derivatives (US 4,080,474) and the positive correlation between alkoxy‑chain lipophilicity and antimycobacterial/lipid‑modulating potency in related benzoic acid series, the XLogP of 3.5 positions 2‑(allyloxy)‑5‑(benzyloxy)benzoic acid as a mid‑range lipophilicity candidate suitable for structure–activity relationship expansion [2][3]. Procurement of this scaffold allows medicinal chemistry teams to explore substituent effects on both the allyloxy and benzyloxy vectors without committing to a full de novo synthesis.

Oral Drug Discovery Fragment with Balanced Physicochemical Properties

With MW 284.31, TPSA 55.8 Ų, 1 HBD, 4 HBA, and 7 rotatable bonds, the compound satisfies all Veber oral bioavailability criteria and occupies a property space distinct from both lighter mono‑ether fragments (MW < 200) that may lack target‑binding complexity and heavier tris‑ether analogues (MW > 400) that risk poor permeability [4]. This balanced profile makes it a valuable fragment for high‑concentration screening and fragment‑based drug discovery campaigns targeting orally bioavailable leads.

Delivery‑Agent Scaffold for Biopharmaceutical Formulation

The allyloxy and alkyloxy benzoic acid delivery‑agent patent family (US 8,466,199) explicitly encompasses compounds bearing both allyloxy and aromatic ether substituents [5]. 2‑(Allyloxy)‑5‑(benzyloxy)benzoic acid can therefore be evaluated as a carrier molecule for facilitating the oral absorption of peptide or small‑molecule active agents, a function that simple mono‑ether analogues are not documented to perform. Procurement for formulation screening is supported by existing IP precedent.

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